molecular formula C15H23NO3 B5109874 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine

4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine

Cat. No. B5109874
M. Wt: 265.35 g/mol
InChI Key: WGQSVLZNEARJOB-UHFFFAOYSA-N
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Description

4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine, also known as MEM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MEM is a morpholine derivative that has been synthesized and studied for its potential applications in various fields such as drug development, materials science, and biochemistry.

Mechanism of Action

The mechanism of action of 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine has been shown to increase the levels of gamma-aminobutyric acid (GABA), a neurotransmitter that is involved in the regulation of anxiety and seizure activity. Additionally, 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine are dependent on the dosage and administration route. In animal studies, 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine has been shown to have anticonvulsant, analgesic, and anxiolytic properties. Additionally, 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine has been shown to improve cognitive function in animal models of Alzheimer's disease. However, the long-term effects of 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine on human health are not fully understood, and further research is needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine has several advantages for lab experiments, including its high purity yield and ease of synthesis. Additionally, 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine has been shown to have a wide range of potential applications in various fields such as drug development, materials science, and biochemistry. However, there are also limitations to using 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine in lab experiments, including its potential toxicity and the need for further research to determine its safety and efficacy.

Future Directions

There are several future directions for research on 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine, including its potential applications in drug development, materials science, and biochemistry. In drug development, 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine could be further studied as a potential treatment for Alzheimer's disease and other neurological disorders. In materials science, 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine could be used as a building block for the synthesis of novel organic-inorganic hybrid materials with unique properties. In biochemistry, 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine could be used as a probe to study the structure and function of proteins and other biomolecules. Additionally, further research is needed to determine the long-term effects of 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine on human health and its potential toxicity.

Synthesis Methods

The synthesis of 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of morpholine with 4-methylphenol in the presence of an acid catalyst to form 4-methylphenoxyethylmorpholine. The second step involves the reaction of 4-methylphenoxyethylmorpholine with ethylene oxide in the presence of a base catalyst to form 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine. The final product is purified using column chromatography to obtain a high purity yield of 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine.

Scientific Research Applications

4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine has been studied extensively for its potential applications in various fields such as drug development, materials science, and biochemistry. In drug development, 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine has been shown to have anticonvulsant, analgesic, and anxiolytic properties. Additionally, 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine has been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. In materials science, 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine has been used as a building block for the synthesis of novel organic-inorganic hybrid materials. In biochemistry, 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine has been used as a probe to study the structure and function of proteins.

properties

IUPAC Name

4-[2-[2-(4-methylphenoxy)ethoxy]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-14-2-4-15(5-3-14)19-13-12-18-11-8-16-6-9-17-10-7-16/h2-5H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQSVLZNEARJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCOCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5470924

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